molecular formula C10H14O4 B13588093 3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid

3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid

Cat. No.: B13588093
M. Wt: 198.22 g/mol
InChI Key: QDUZRHHNJDGBSA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid is a spirocyclic compound featuring a unique structure with two cyclobutane rings sharing a single carbon atom.

Preparation Methods

The synthesis of 3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid typically involves the alkylation of malonic esters with the tetrabromide of pentaerythritol. This method is modeled after the work on spiropentane . The reaction conditions generally include the use of strong bases and controlled temperatures to ensure the formation of the spirocyclic structure.

Chemical Reactions Analysis

3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. This interaction can mimic the behavior of benzene rings, allowing it to engage in similar binding interactions with enzymes, receptors, and other biological molecules . The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic compounds such as:

The uniqueness of 3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid lies in its ability to mimic the mono-, meta-, and para-substituted benzene rings, making it a versatile scaffold in drug design .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3-methoxycarbonylspiro[3.3]heptane-1-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-14-9(13)7-5-6(8(11)12)10(7)3-2-4-10/h6-7H,2-5H2,1H3,(H,11,12)

InChI Key

QDUZRHHNJDGBSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C12CCC2)C(=O)O

Origin of Product

United States

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